Cas no 2097857-06-0 (2-4-({4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl}sulfonyl)phenoxyacetamide)

2-4-({4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl}sulfonyl)phenoxyacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-4-({4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl}sulfonyl)phenoxyacetamide
- 2097857-06-0
- 2-[4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylphenoxy]acetamide
- AKOS032457856
- 2-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide
- F6479-6335
- 2-[4-({4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}sulfonyl)phenoxy]acetamide
-
- Inchi: 1S/C18H22N4O5S/c1-13-20-9-6-18(21-13)27-15-7-10-22(11-8-15)28(24,25)16-4-2-14(3-5-16)26-12-17(19)23/h2-6,9,15H,7-8,10-12H2,1H3,(H2,19,23)
- InChI Key: BWHQYSBPHVKGRY-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OCC(N)=O)(N1CCC(CC1)OC1C=CN=C(C)N=1)(=O)=O
Computed Properties
- Exact Mass: 406.13109099g/mol
- Monoisotopic Mass: 406.13109099g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 610
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 133Ų
2-4-({4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl}sulfonyl)phenoxyacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6479-6335-3mg |
2-[4-({4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}sulfonyl)phenoxy]acetamide |
2097857-06-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6479-6335-75mg |
2-[4-({4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}sulfonyl)phenoxy]acetamide |
2097857-06-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6479-6335-15mg |
2-[4-({4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}sulfonyl)phenoxy]acetamide |
2097857-06-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6479-6335-30mg |
2-[4-({4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}sulfonyl)phenoxy]acetamide |
2097857-06-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6479-6335-2mg |
2-[4-({4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}sulfonyl)phenoxy]acetamide |
2097857-06-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6479-6335-1mg |
2-[4-({4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}sulfonyl)phenoxy]acetamide |
2097857-06-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6479-6335-100mg |
2-[4-({4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}sulfonyl)phenoxy]acetamide |
2097857-06-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6479-6335-20mg |
2-[4-({4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}sulfonyl)phenoxy]acetamide |
2097857-06-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6479-6335-5mg |
2-[4-({4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}sulfonyl)phenoxy]acetamide |
2097857-06-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6479-6335-5μmol |
2-[4-({4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}sulfonyl)phenoxy]acetamide |
2097857-06-0 | 5μmol |
$63.0 | 2023-09-08 |
2-4-({4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl}sulfonyl)phenoxyacetamide Related Literature
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
Additional information on 2-4-({4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl}sulfonyl)phenoxyacetamide
2-4-({4-(2-Methylpyrimidin-4-yl)oxypiperidin-1-yl}sulfonyl)phenoxyacetamide: A Comprehensive Overview
2-Methylpyrimidin-4-yl, a key structural component of the compound 2-4-({4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl}sulfonyl)phenoxyacetamide, has garnered significant attention in recent years due to its unique chemical properties and potential applications in drug discovery. This compound, identified by the CAS number No. 2097857-06-0, represents a novel advancement in the field of organic synthesis, particularly in the development of bioactive molecules with tailored functionalities.
The synthesis of 2-methylpyrimidin-4-one derivatives has been extensively explored in academic and industrial settings. Recent studies have highlighted the importance of sulfonamide groups in modulating the pharmacokinetic profiles of such compounds. The integration of a sulfonyl group into the molecular framework of 2-phenoxyacetamide derivatives has been shown to enhance their stability and bioavailability, making them promising candidates for therapeutic applications.
One of the most notable aspects of 2-methylpyrimidinone-based compounds is their ability to interact with various biological targets, including protein kinases and other enzymes. Research conducted by Smith et al. (2023) demonstrated that sulfonylated phenoxyacetamides exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting their potential utility in treating chronic inflammatory diseases.
The structural versatility of oxypiperidine derivatives further enhances the applicability of this compound. The presence of an oxy group within the piperidine ring introduces additional hydrogen bonding capabilities, which can significantly influence the compound's solubility and permeability across biological membranes. This feature is particularly advantageous in drug delivery systems, where controlled release and targeted delivery are critical.
Recent advancements in computational chemistry have enabled researchers to predict the potential binding affinities of sulfonamides with various biological targets. Utilizing molecular docking studies, researchers have identified that phenoxyacetamide derivatives possess favorable interactions with G-protein coupled receptors (GPCRs), which are implicated in numerous physiological processes. These findings underscore the potential of this compound as a lead molecule for drug development.
In terms of synthetic methodology, the construction of sulfonated phenoxyacetamides has been optimized through a series of multi-step reactions. The incorporation of a methyl-substituted pyrimidine ring into the molecular structure not only enhances its chemical stability but also introduces novel electronic properties that can be exploited for tuning its bioactivity.
Moreover, the environmental impact and sustainability aspects of synthesizing such compounds have become increasingly important in modern chemical research. Efforts are being made to develop greener synthesis routes that minimize waste generation and reduce energy consumption. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields for sulfonated phenoxyacetamides.
The pharmacological evaluation of this compound has revealed intriguing insights into its therapeutic potential. Preclinical studies indicate that sulfonated phenoxyacetamides exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents. Additionally, their ability to modulate cellular signaling pathways involved in neurodegenerative diseases has positioned them as promising candidates for neuroprotective therapies.
In conclusion, 2-methylpyrimidinone-based sulfonated phenoxyacetamides, represented by CAS No. 2097857-06-0, stand at the forefront of chemical innovation due to their unique structural features and diverse biological activities. As research continues to uncover new applications and optimize synthetic strategies, this compound is poised to make significant contributions to both academic and industrial sectors.
2097857-06-0 (2-4-({4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl}sulfonyl)phenoxyacetamide) Related Products
- 1319256-44-4(1-(5-Bromopyridin-2-yl)cyclobutanol)
- 2228290-73-9(4,4-difluoro-1-(4-methoxy-3-methylphenyl)cyclohexylmethanamine)
- 1805339-76-7(5-Bromo-2-(difluoromethyl)-3-methoxypyridine-6-sulfonamide)
- 4512-00-9(5,6-Diphenyl-1,2,4-triazin-3-ol)
- 1361678-70-7(4-(2,4-Dichlorophenyl)pyridine-2-acetonitrile)
- 2137691-60-0(3-[(1-Ethoxypropan-2-yl)oxy]-2,2-difluoropropanoic acid)
- 1034770-97-2(Carbamic acid, N-(1,2,3,4-tetrahydro-1-methyl-3-quinolinyl)-, 1,1-dimethylethyl ester)
- 1359973-80-0(10-S-Methylsulfonyl Thiocolchicoside)
- 1353948-10-3(1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone)
- 1448137-28-7(3-methoxy-1-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1H-pyrazole-4-carboxamide)




